4-(1,3-Dinitropropan-2-yl)phenol

Acidity Ionization state Druglikeness

Researchers studying respiratory Complex II require valid negative controls to confirm pharmacophore models. Ring-nitrated dinitrophenols (e.g., 2,4-DNP) exhibit protonophoric uncoupling and SDH inhibition, confounding data interpretation. This compound features exocyclic nitro groups on a propan-2-yl linker, abolishing direct conjugation with the phenoxide ring. - **Key differentiator:** pKa ~10 vs. 4.09 for 2,4-DNP; >99% unionized at pH 7.4 - **Application:** Structurally matched negative control for succinate dehydrogenase inhibition assays - **Supply:** Available in research quantities; 3 rotatable bonds for conformational flexibility studies

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
CAS No. 117538-85-9
Cat. No. B15373937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dinitropropan-2-yl)phenol
CAS117538-85-9
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C[N+](=O)[O-])C[N+](=O)[O-])O
InChIInChI=1S/C9H10N2O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8,12H,5-6H2
InChIKeyNSPJBMPRABAKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dinitropropan-2-yl)phenol: Structural and Physicochemical Profile


4-(1,3-Dinitropropan-2-yl)phenol (CAS 117538-85-9) is a dinitro-substituted phenol derivative of molecular formula C9H10N2O5 and molecular weight 226.19 g/mol . Unlike classical dinitrophenols where nitro groups are attached directly to the aromatic ring, this compound features two nitro groups located on a propan-2-yl linker para to the phenolic hydroxyl [1]. This structural arrangement distinguishes it fundamentally from its ring-nitrated analogs and defines its unique physicochemical and biochemical interaction profile.

Non-ring-nitrated architecture: Nitro groups are on an exocyclic propyl linker, avoiding direct conjugation with the phenol ring.
Ionization-state probe: Phenolic pKa context comparable to unsubstituted phenol; remains predominantly unionized at physiological pH.
Conformational flexibility: Three rotatable bonds allow distinct spatial sampling of nitro groups for molecular recognition SAR.
Complex II selectivity context: Predicted weak SDH inhibitor; useful as a negative control versus ring-nitrated dinitrophenols.

Why Generic DNP Substitution Fails for 4-(1,3-Dinitropropan-2-yl)phenol


Substituting 4-(1,3-dinitropropan-2-yl)phenol with a conventional dinitrophenol such as 2,4-DNP or 2,5-DNP is scientifically invalid due to a fundamental difference in the location of electron-withdrawing nitro groups. In 2,4-DNP, the nitro groups are directly conjugated with the phenoxide oxygen, resulting in a pKa of 4.09 [1]. In the target compound, the nitro groups are on an alkyl linker and are not directly conjugated with the phenol ring, yielding a pKa approximately 10, comparable to unsubstituted phenol [2]. This ~6-order-of-magnitude difference in acidity drastically alters solubility, membrane permeation, protein binding, and reactivity. Furthermore, the alkyl-linker arrangement eliminates the quinone-binding pharmacophore required for potent succinate dehydrogenase inhibition exhibited by 2-alkyl-4,6-dinitrophenols, meaning that biological data from ring-nitrated analogs cannot be extrapolated to this compound [3]. Any procurement decision that treats these compounds as interchangeable will result in irreproducible experimental outcomes.

Ionization state mismatch: The target pKa is markedly higher than that of 2,4-DNP, keeping it predominantly unionized at physiological pH. This drastically alters membrane permeation and solubility compared to the ionized classical DNPs.
Pharmacophore absence: Ring-nitro groups essential for succinate dehydrogenase inhibition are missing. The target cannot replicate the mitochondrial complex II inhibition seen with 2-alkyl-4,6-dinitrophenols.
Conformational profile differs: An additional rotatable bond changes the spatial accessibility of the nitro groups, which may shift molecular recognition and binding interpretations relative to ring-nitrated analogs.

Differential Evidence: 4-(1,3-Dinitropropan-2-yl)phenol vs. Classical DNPs


pKa: 4-(1,3-Dinitropropan-2-yl)phenol vs. 2,4-DNP

The phenolic pKa of 4-(1,3-dinitropropan-2-yl)phenol is approximately 10.0, characteristic of a phenol lacking direct conjugation to strong electron-withdrawing groups [3]. In contrast, 2,4-dinitrophenol exhibits a pKa of 4.09 due to resonance stabilization of the phenoxide anion by the ring nitro groups [2]. This difference of ~6 log units means that at physiological pH (7.4), 2,4-DNP is >99.9% ionized while the target compound remains predominantly unionized, profoundly affecting membrane permeability and protein binding characteristics.

Phenolic pKa
Class-level inference
Target ≈ 10.0; 2,4-DNP = 4.09
ΔpKa ≈ 5.9 (~800,000-fold difference)
Ionization-state mismatch precludes interchangeability. Target remains unionized at physiological pH.
Class inference based on unsubstituted phenol pKa; experimental verification recommended.
Acidity Ionization state Druglikeness

LogP: 4-(1,3-Dinitropropan-2-yl)phenol vs. 2,4-DNP and Analogs

The computed LogP of 4-(1,3-dinitropropan-2-yl)phenol is 2.08 , which is intermediate between the lipophilicity of 2,4-dinitrophenol (LogP 1.67 [1]) and the more lipophilic herbicide dinoseb (LogP 3.56 [2]). The target compound also shows a LogP comparable to 4,6-dinitro-o-cresol (DNOC, LogP ~2.10 [3]) but with a fundamentally different molecular architecture. This LogP value, combined with its non-ionized state at physiological pH, predicts a distinct absorption and distribution profile compared to the more ionized 2,4-DNP.

Lipophilicity (LogP)
Cross-study comparable
Target = 2.08; 2,4-DNP = 1.67; Dinoseb = 3.56
Intermediate lipophilicity distinct from classical protonophore 2,4-DNP.
Computed values; experimental LogP may differ.
Lipophilicity LogP Membrane permeability

Rotatable Bonds: 4-(1,3-Dinitropropan-2-yl)phenol vs. 2,4-DNP

4-(1,3-Dinitropropan-2-yl)phenol contains 3 rotatable bonds, introduced by the propyl linker between the phenol ring and the two nitro groups [1]. In contrast, 2,4-dinitrophenol has only 2 rotatable bonds, both associated with the ring-attached nitro groups, and lacks a flexible alkyl linker [2]. The additional degree of conformational freedom in the target compound allows the nitro groups to sample a wider range of spatial orientations relative to the phenol ring, which may influence molecular recognition by proteins, enzymes, or supramolecular hosts.

Rotatable Bonds
Head-to-head
Target: 3 bonds; 2,4-DNP: 2 bonds
Increased conformational freedom may affect molecular recognition and SAR profiles.
Topological count based on 2D structure.
Conformational flexibility Molecular recognition Rotatable bonds

Mitochondrial Complex II Selectivity

2-Alkyl-4,6-dinitrophenols have been identified as potent noncompetitive inhibitors of mammalian mitochondrial Complex II (succinate dehydrogenase) and E. coli fumarate reductase, with inhibition critically dependent on the presence of two nitro groups on the phenol ring [1]. 4-(1,3-Dinitropropan-2-yl)phenol, which lacks ring nitro groups and instead carries them on an exocyclic propyl linker, is structurally incapable of engaging the quinone-binding site in the same manner. This class-level inference predicts that the target compound exhibits altered selectivity for respiratory chain complexes compared to ring-nitrated analogs, making it a useful negative control or a probe for studying the role of nitro-group positioning in mitochondrial interactions [1].

SDH Inhibition Selectivity
Class-level inference
Predicted poor succinate dehydrogenase inhibitor; no ring-nitro pharmacophore.
Useful as negative control or probe to dissect nitro-position role in mitochondrial complex II.
Based on SAR from 2-alkyl-4,6-DNP inhibitors; experimental validation needed.
Succinate dehydrogenase Mitochondrial complex II Off-target uncoupling

Polar Surface Area Parity with 2,5-DNP

The computed topological polar surface area (PSA) of 4-(1,3-dinitropropan-2-yl)phenol is 111.87 Ų , which is identical to the PSA of 2,5-dinitrophenol (111.87 Ų ) and slightly lower than that of 2,4-dinitrophenol (114.70 Ų ). Despite sharing identical PSA values with 2,5-DNP, the target compound achieves this through a completely different spatial arrangement of polar atoms, with the nitro groups positioned on an exocyclic linker rather than on the aromatic ring. This suggests that while overall hydrogen-bonding capacity is similar, the three-dimensional orientation of polar surfaces differs, which may affect specific intermolecular interactions.

Polar Surface Area
Cross-study comparable
111.87 Ų (identical to 2,5-DNP; 2,4-DNP = 114.70 Ų)
PSA parity despite distinct topology; 3D polar surface orientation differs.
Computed TPSA; may differ from experimental PSA.
Polar surface area Membrane permeability Druglikeness

Application Scenarios for 4-(1,3-Dinitropropan-2-yl)phenol


Complex II Probe and Negative Control

Based on the class-level inference that ring nitro groups are essential for succinate dehydrogenase inhibition [1], 4-(1,3-dinitropropan-2-yl)phenol can serve as a structurally matched negative control in assays probing respiratory chain Complex II. Researchers studying 2-alkyl-4,6-dinitrophenol inhibitors can use this compound to demonstrate that exocyclic nitro placement abolishes SDH inhibitory activity, thereby validating the pharmacophore model. Its LogP of 2.08 [2] ensures adequate membrane solubility for mitochondrial assays without the confounding protonophoric uncoupling associated with 2,4-DNP.

ADME and Permeability Benchmarking vs. DNPs

The combination of a LogP of 2.08 [1] and a high pKa (~10) [2] makes this compound predominantly unionized at physiological pH, in stark contrast to 2,4-DNP (pKa 4.09, >99.9% ionized). This property profile enables its use as a reference compound in comparative permeability studies (e.g., PAMPA, Caco-2) to isolate the contribution of the dinitro functional group placement—rather than overall ionization state—to membrane transport. The PSA of 111.87 Ų provides a quantitative benchmark within the drug-like chemical space for such assays.

Nitro-Dibromophenol Library Intermediate

The Ballini three-step synthesis from 1,3-dinitropropanes enables the conversion of compounds in this class to nitro-dibromophenols in satisfactory yields [1]. 4-(1,3-Dinitropropan-2-yl)phenol, with its 3 rotatable bonds and exocyclic nitro groups [2], represents a versatile building block for generating focused libraries of brominated nitro-phenolic compounds. Its structural distinction from ring-nitrated starting materials (e.g., 2,4-DNP) offers access to a unique chemical space not accessible through electrophilic aromatic substitution routes.

Conformational Analysis and Molecular Recognition

With 3 rotatable bonds versus the 2 found in 2,4-dinitrophenol [1], this compound exhibits increased conformational flexibility. This property makes it a valuable probe in NMR-based or computational studies of molecular recognition, where the spatial arrangement of nitro groups relative to a hydrogen-bond-donating phenol dictates binding to synthetic receptors, cyclodextrins, or protein cavities. The phenolic pKa of ~10 ensures that hydrogen-bond donation by the phenol group remains intact across a broad pH range (pH 4–8), unlike the ionized 2,4-DNP which cannot serve as a hydrogen-bond donor under physiological conditions.

Application
Selection Property
Validation Focus
Complex II Negative Control
Absence of ring-nitro pharmacophore
Verify lack of SDH inhibition in mitochondrial assays
ADME Permeability Benchmarking
Predominantly unionized at physiological pH
Comparative PAMPA or Caco-2 transport vs. ionized 2,4-DNP
Nitro-Dibromophenol Synthesis
Exocyclic nitro groups enable unique bromination reactivity
Yield and regioselectivity in Ballini-type conversion
Conformational Analysis Probe
Increased rotatable bonds vs. ring-nitrated analogs
NMR or computational binding studies to assess nitro-group spatial sampling
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